EE epitope

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

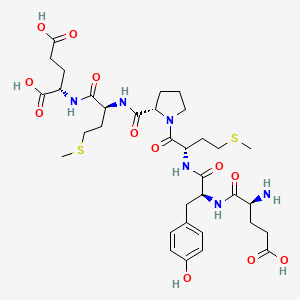

C34H50N6O12S2 |

|---|---|

Molecular Weight |

798.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C34H50N6O12S2/c1-53-16-13-22(30(47)38-24(34(51)52)10-12-28(44)45)36-32(49)26-4-3-15-40(26)33(50)23(14-17-54-2)37-31(48)25(18-19-5-7-20(41)8-6-19)39-29(46)21(35)9-11-27(42)43/h5-8,21-26,41H,3-4,9-18,35H2,1-2H3,(H,36,49)(H,37,48)(H,38,47)(H,39,46)(H,42,43)(H,44,45)(H,51,52)/t21-,22-,23-,24-,25-,26-/m0/s1 |

InChI Key |

MTWZAAZBNLAKTK-FRSCJGFNSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The EE Epitope Tag: A Technical Guide for Researchers

The EE epitope tag is a short, hydrophilic peptide sequence widely utilized in molecular biology to detect, purify, and study the function and localization of recombinant proteins. Its small size and strong binding to specific monoclonal antibodies make it a versatile tool in a multitude of applications, including Western blotting, immunoprecipitation, and immunofluorescence. This guide provides an in-depth overview of the EE tag's core sequence, its interaction with corresponding antibodies, detailed experimental protocols, and its conceptual origin in viral signaling pathways.

Core Sequence and Variants

The this compound tag is derived from an internal region of the polyoma virus medium T-antigen.[1] The recognized amino acid sequence is a hexapeptide with the following primary structure:

-

Primary Sequence: Glu-Tyr-Met-Pro-Met-Glu (EYMPME)

A known variant of this sequence is also recognized by some anti-EE tag antibodies:

-

Variant Sequence: Glu-Phe-Met-Pro-Met-Glu (EFMPME)[2]

The tag can be genetically fused to the N-terminus, C-terminus, or inserted into internal loops of a protein of interest.[3] Its small size (approximately 0.8 kDa) minimizes the potential for steric hindrance or interference with the fusion protein's function.

Quantitative Data: Binding Affinity

The interaction between the EE tag and its corresponding monoclonal antibodies is characterized by high affinity, typically in the nanomolar range. This strong binding is crucial for the sensitivity and specificity of detection and purification assays. A Fab fragment of an engineered anti-EE antibody has been shown to bind to the EYMPME peptide with nanomolar affinity.[1]

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | Nanomolar (nM) range | Surface Plasmon Resonance (SPR) | [1] |

Experimental Protocols

The following are detailed methodologies for the application of the this compound tag in common immunoassays. These protocols are generalized and may require optimization for specific proteins and experimental systems.

Western Blotting

This protocol outlines the detection of an EE-tagged protein in a cell lysate.

1. Sample Preparation: a. Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. b. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE: a. Mix 20-30 µg of total protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

3. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.

4. Immunodetection: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary anti-EE tag antibody diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane again three times for 5-10 minutes each with TBST.

5. Detection: a. Incubate the membrane with a chemiluminescent HRP substrate. b. Detect the signal using an appropriate imaging system.

Immunoprecipitation (IP)

This protocol describes the enrichment of an EE-tagged protein from a cell lysate.

1. Lysate Preparation: a. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100-based buffer) with protease inhibitors. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Immunocomplex Formation: a. Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 30-60 minutes at 4°C. b. Add the anti-EE tag antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex.

3. Capture of Immunocomplex: a. Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the complex.

4. Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three to five times with cold lysis buffer to remove non-specifically bound proteins.

5. Elution: a. Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes. b. Alternatively, for native elution, use a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.

6. Analysis: a. Analyze the eluted proteins by Western blotting.

Immunofluorescence (IF)

This protocol details the visualization of an EE-tagged protein within cultured cells.

1. Cell Preparation: a. Grow cells on glass coverslips to the desired confluency. b. Wash the cells briefly with phosphate-buffered saline (PBS).

2. Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

3. Blocking: a. Wash the cells three times with PBS. b. Block with a suitable blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature.

4. Antibody Incubation: a. Incubate the cells with the primary anti-EE tag antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. b. Wash the cells three times with PBS. c. Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

5. Mounting and Visualization: a. Wash the cells three times with PBS. b. Mount the coverslips onto microscope slides using an antifade mounting medium, which may contain a nuclear counterstain like DAPI. c. Visualize the cells using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

The this compound tag originates from the polyoma virus medium T-antigen (MT), a potent oncoprotein that functions as a scaffold to assemble and activate a variety of cellular signaling proteins. Understanding this native context provides insight into the utility of epitope tagging in studying protein-protein interactions.

Caption: Polyoma Medium T-Antigen signaling cascade.

The diagram above illustrates how the polyoma medium T-antigen, the source of the EE tag, interacts with and modulates cellular signaling pathways. It binds to the protein phosphatase 2A (PP2A) and the tyrosine kinase c-Src. This interaction leads to the phosphorylation of specific tyrosine residues on the medium T-antigen, creating docking sites for SH2 domain-containing proteins like Shc and PI3-kinase (PI3K), ultimately leading to cellular transformation.

This principle of using a specific tag to mediate interactions is fundamental to techniques like co-immunoprecipitation (Co-IP), which is used to identify novel protein-protein interactions.

Caption: Experimental workflow for Co-Immunoprecipitation.

This workflow demonstrates how an EE-tagged "bait" protein can be used to isolate its interacting "prey" proteins from a complex mixture. The high-affinity anti-EE tag antibody is central to the specific capture of the entire protein complex, which can then be analyzed to identify the interaction partners.

References

- 1. Structural and biophysical characterization of an epitope-specific engineered Fab fragment and complexation with membrane proteins: implications for co-crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solution‐Based Determination of Dissociation Constants for the Binding of Aβ42 to Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the EE Epitope Tag: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The EE (Glu-Glu) epitope tag, a short peptide sequence derived from the polyoma virus medium T antigen, has become a valuable tool in molecular biology for the detection, purification, and functional analysis of proteins. This technical guide provides a comprehensive overview of the discovery, origin, and characteristics of the EE tag. It details experimental protocols for its application in Western blotting, immunoprecipitation, and immunofluorescence, supported by quantitative data where available. Furthermore, this guide illustrates the utility of the EE tag in studying cellular signaling pathways through detailed diagrams and workflow representations.

Discovery and Origin of the EE Epitope Tag

The this compound tag originates from a hydrophilic internal region of the polyoma virus medium T antigen.[1] Its utility as an epitope for antibody recognition was first demonstrated in a 1985 study by Grussenmeyer and colleagues.[1] In their research, they generated antibodies against a synthetic peptide with the sequence Glu-Glu-Glu-Glu-Tyr-Met-Pro-Met-Glu (EEEE YMPME) and successfully used these antibodies for the affinity purification of the medium T antigen.[1] The core amino acid sequence recognized by the corresponding monoclonal antibodies is EYMPME .[2] This short, six-amino-acid sequence is what is now commonly referred to as the this compound tag.[3]

The principle of epitope tagging, first described in 1984, involves fusing a known epitope to a protein of interest, allowing for its detection and purification using a well-characterized antibody. This technique is particularly advantageous for studying novel proteins for which specific antibodies are not yet available.

Table 1: Characteristics of the this compound Tag

| Characteristic | Description | Reference(s) |

| Full Peptide Sequence (Original Antigen) | Glu-Glu-Glu-Glu-Tyr-Met-Pro-Met-Glu | |

| Core Epitope Sequence | EYMPME | |

| Origin | Polyoma virus medium T antigen | |

| Size | 6 amino acids | |

| Properties | Hydrophilic |

Quantitative Data

While extensive quantitative data for every epitope tag is not always readily available in a centralized format, some key parameters can be inferred from product datasheets and comparative studies. The binding affinity (Kd) between the anti-EE antibody and the EYMPME peptide is a critical parameter for its effective use. Although a specific Kd value for the anti-EE antibody is not consistently reported across the literature, the successful use of this tag in applications like immunoprecipitation and affinity purification suggests a high-affinity interaction.

For comparison, the affinities of other commonly used epitope tag-antibody pairs have been determined and generally fall in the nanomolar (nM) range, indicating strong binding.

Experimental Protocols

The this compound tag can be incorporated at the N-terminus, C-terminus, or internally within a protein of interest without significantly affecting its function, due to its small size and hydrophilic nature. Below are detailed protocols for the most common applications of the EE tag.

Western Blotting

Western blotting is a widely used technique to detect and quantify the expression of an EE-tagged protein in a complex mixture.

Protocol:

-

Sample Preparation:

-

Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Mix 20-40 µg of total protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Separate the protein samples on a polyacrylamide gel appropriate for the molecular weight of the target protein.

-

Include a pre-stained protein ladder to monitor migration.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the anti-EE tag primary antibody in blocking buffer. A typical starting dilution is 1:1000, but the optimal concentration should be determined empirically (recommended range: 0.5-2.0 µg/mL).

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG, depending on the primary antibody host) diluted in blocking buffer (typically 1:2000 to 1:10,000) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.

-

Immunoprecipitation (IP)

Immunoprecipitation is used to isolate an EE-tagged protein and its interacting partners from a cell lysate.

Protocol:

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100-based buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Pre-clearing (Optional but Recommended):

-

Incubate the cell lysate with Protein A/G-agarose or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add 1-5 µg of anti-EE tag antibody to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add an appropriate amount of Protein A/G beads to the lysate-antibody mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer or a designated wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

-

Alternatively, for functional studies, elute with a low pH buffer or a buffer containing the EYMPME peptide to competitively elute the tagged protein.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting.

-

Immunofluorescence (IF)

Immunofluorescence is used to visualize the subcellular localization of an EE-tagged protein.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on glass coverslips.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Block the cells with a blocking buffer (e.g., 1% BSA or 10% normal goat serum in PBST) for 30-60 minutes to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the anti-EE tag primary antibody in the blocking buffer. A typical starting concentration is 1-10 µg/mL, which should be optimized.

-

Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

-

Washing:

-

Wash the cells three times with PBST.

-

-

Secondary Antibody Incubation:

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBST, with the final wash containing a nuclear counterstain like DAPI if desired.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the fluorescent signal using a fluorescence microscope.

-

Application in Signaling Pathway Analysis

The this compound tag is a powerful tool for elucidating protein-protein interactions within signaling cascades. By tagging a protein of interest, researchers can use immunoprecipitation followed by mass spectrometry to identify novel binding partners or confirm suspected interactions. Furthermore, immunofluorescence can reveal changes in the subcellular localization of a tagged protein in response to specific stimuli, providing insights into signal transduction.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The EE tag can be used to study the interactions of key components in this pathway. For example, a kinase or a scaffold protein in the MAPK/ERK pathway can be tagged with the this compound to facilitate its immunoprecipitation and the identification of its substrates or regulatory proteins.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling network that governs cell survival, growth, and metabolism. Tagging components of this pathway, such as Akt or its upstream regulators, with the this compound can aid in studying their activation and downstream signaling events. For instance, immunoprecipitation of EE-tagged Akt can be used to analyze its phosphorylation status or to identify novel substrates.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the experimental protocols described above.

References

The Glu-Glu Epitope Tag: A Technical Guide to Structure and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glu-Glu (EE) epitope tag is a small, versatile tool in protein science, enabling the detection, purification, and analysis of recombinant proteins. Its diminutive size and specific recognition by corresponding antibodies make it a popular choice for a variety of immunochemical applications. This guide provides an in-depth overview of the Glu-Glu tag's core structure, quantitative parameters, and detailed protocols for its use in key experimental workflows.

Core Structure and Origin

The Glu-Glu epitope tag is derived from the middle T antigen of the murine polyomavirus. The recognized immunogenic sequence is a hexapeptide with the following amino acid composition:

Sequence: Glu-Tyr-Met-Pro-Met-Glu (EYMPME)

This specific sequence corresponds to amino acid residues 314-319 of the polyomavirus middle T antigen. Antibodies have also been developed using a longer nonapeptide (Glu-Glu-Glu-Glu-Tyr-Met-Pro-Met-Glu), which encompasses residues 311-319 of the same protein. The small size of the EYMPME tag is advantageous as it is less likely to interfere with the structure, function, or localization of the protein to which it is fused. It can be genetically engineered onto the N-terminus, C-terminus, or an internal loop of a target protein.

Quantitative Data

Precise quantitative data is essential for experimental design and reproducibility. The following tables summarize the key biophysical and application-specific parameters for the Glu-Glu epitope tag system.

Table 1: Biophysical Properties of the Glu-Glu (EYMPME) Tag

| Property | Value |

| Amino Acid Sequence | Glu-Tyr-Met-Pro-Met-Glu (EYMPME) |

| Molecular Formula | C₃₄H₅₀N₆O₁₂S₂ |

| Molecular Weight | 799.0 g/mol |

| Origin | Murine Polyomavirus Middle T Antigen (aa 314-319) |

Note: The molecular weight of a simple Glu-Glu dipeptide is 276.24 g/mol and should not be confused with the molecular weight of the EYMPME epitope tag.

Table 2: Recommended Antibody Dilutions for Common Applications

| Application | Starting Dilution Range | Notes |

| Western Blotting (WB) | 1:1,000 – 1:30,000 | Optimal dilution must be determined experimentally. Typically incubated for 1 hour at room temperature or overnight at 4°C. |

| Immunoprecipitation (IP) | 1–4 µg per 1-3 mg of total protein lysate | The amount of antibody may require optimization based on protein expression levels. |

| Immunofluorescence (IF) / Immunocytochemistry (ICC) | 1:100 – 1:500 | Incubation times and concentrations should be optimized to maximize signal-to-noise ratio. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | 1:1,000 – 1:100,000 | The optimal dilution will depend on the specific ELISA format and substrate used. |

Antibody affinity, represented by the equilibrium dissociation constant (Kd), is a critical parameter. However, a specific Kd value for the interaction between the anti-Glu-Glu antibody and the EYMPME epitope is not widely reported in commercial datasheets or the scientific literature.

Logical Relationship Diagram

The following diagram illustrates the relationship between the source protein, the derived epitope tag, the specific antibody, and the resulting experimental applications.

Experimental Protocols

The following sections provide detailed methodologies for the immunoprecipitation, Western blotting, and immunofluorescence of Glu-Glu tagged proteins. These are generalized protocols that may require optimization for specific proteins and cell types.

Immunoprecipitation (IP) of a Glu-Glu Tagged Protein

This protocol describes the isolation of a Glu-Glu tagged protein from a complex mixture, such as a cell lysate.

1. Cell Lysis a. Wash cultured cells (e.g., a confluent 10 cm dish) twice with ice-cold Phosphate Buffered Saline (PBS). b. Add 1 mL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.

2. Immunocomplex Formation a. Dilute the cell lysate to approximately 1-2 mg/mL with lysis buffer. b. Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G agarose bead slurry to 1 mg of lysate. Incubate with gentle rotation for 1 hour at 4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube. c. Add 1-4 µg of anti-Glu-Glu tag antibody to the pre-cleared lysate. d. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

3. Capture of Immunocomplex a. Add 25-40 µL of pre-washed Protein A/G agarose bead slurry to the lysate-antibody mixture. b. Incubate with gentle rotation for 1-2 hours at 4°C. c. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.

4. Washing a. Wash the beads three times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20). b. After the final wash, carefully remove all supernatant.

5. Elution a. Resuspend the bead pellet in 30-50 µL of 2X Laemmli sample buffer. b. Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature the immunocomplex. c. Centrifuge at 10,000 x g for 1 minute. The supernatant now contains the immunoprecipitated protein, ready for analysis by Western blotting.

Western Blot (WB) Detection of a Glu-Glu Tagged Protein

This protocol outlines the detection of a Glu-Glu tagged protein following SDS-PAGE.

1. SDS-PAGE and Protein Transfer a. Load your samples (e.g., whole-cell lysate or IP eluate) onto an SDS-polyacrylamide gel. b. Run the gel until adequate separation of proteins is achieved. c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. d. Confirm successful transfer by staining the membrane with Ponceau S.

2. Blocking a. Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). b. Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in TBST) for 1 hour at room temperature with gentle agitation.

3. Primary Antibody Incubation a. Dilute the anti-Glu-Glu tag antibody in blocking buffer to the desired concentration (e.g., 1:1,000 to 1:10,000). b. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.

4. Washing a. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

5. Secondary Antibody Incubation a. Dilute an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in blocking buffer. b. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

6. Final Washes and Detection a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate for 1-5 minutes. d. Acquire the signal using a chemiluminescence imaging system or X-ray film.

An In-Depth Technical Guide to the EE (Glu-Glu) Epitope Tag

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the EE (Glu-Glu) epitope tag, a valuable tool in protein research. Epitope tagging is a widely used technique where a small, recognizable peptide sequence is genetically fused to a protein of interest.[1][2] This allows for the detection, purification, and analysis of the target protein using well-characterized antibodies specific to the tag, which is particularly useful for newly discovered or poorly immunogenic proteins.[1][2][3] The EE tag, derived from a sequence in the polyoma virus medium T antigen, offers a reliable method for these applications.

Core Properties and Molecular Weight

The EE tag is a short peptide epitope. An antibody developed for this tag has been shown to recognize the specific amino acid sequence EYMPME. Due to its small size, it is generally unlikely to interfere with the structure or function of the fusion protein. The tag can be fused to either the N- or C-terminus of a target protein.

To determine the molecular weight, the average molecular weight of each constituent amino acid is summed, and the mass of water is subtracted for each peptide bond formed.

-

E (Glutamic Acid): 147.13 g/mol

-

Y (Tyrosine): 181.19 g/mol

-

M (Methionine): 149.21 g/mol

-

P (Proline): 115.13 g/mol

-

M (Methionine): 149.21 g/mol

-

E (Glutamic Acid): 147.13 g/mol

Calculation: (147.13 + 181.19 + 149.21 + 115.13 + 149.21 + 147.13) - (5 * 18.015) = 798.98 g/mol

Quantitative Data Summary

| Property | Value | Source |

| Common Name | EE Tag, Glu-Glu Tag | |

| Origin | Polyoma virus medium T antigen | |

| Recognized Amino Acid Sequence | EYMPME | |

| Alternative Recognized Sequence | EFMPME | |

| Calculated Molecular Weight | ~799 Da (0.8 kDa) | N/A |

| Typical Applications | Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC), Flow Cytometry |

Experimental Workflows and Logical Diagrams

Visualizing the workflow for utilizing an epitope tag and the principles behind key experiments like immunoprecipitation can clarify the experimental design.

Caption: General workflow for studies using the EE epitope tag.

Caption: Logical diagram of the immunoprecipitation principle.

Detailed Experimental Protocols

The following are generalized protocols for common applications using the EE tag. Researchers should optimize parameters such as antibody concentrations and incubation times for their specific systems.

Western Blotting (WB) Protocol

Western blotting is used to detect the EE-tagged protein in a complex mixture, such as a cell lysate, and determine its molecular weight.

A. Sample Preparation and Lysis

-

Culture and treat cells as required by the experiment.

-

Wash cells with ice-cold 1X Phosphate Buffered Saline (PBS).

-

Lyse the cells by adding an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate briefly to shear DNA and reduce viscosity.

-

Centrifuge at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube. Determine protein concentration using a standard assay (e.g., BCA).

B. SDS-PAGE and Protein Transfer

-

Mix 20-40 µg of protein lysate with 2X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load samples and a molecular weight marker onto an SDS-polyacrylamide gel.

-

Run the gel until adequate separation is achieved (e.g., 45-60 minutes at 200V).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

C. Immunodetection

-

Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate the membrane with the primary anti-EE tag antibody, diluted in antibody dilution buffer (e.g., 1% BSA in TBST), overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with wash buffer.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with wash buffer.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation (IP) Protocol

IP is used to isolate the EE-tagged protein and any associated binding partners from a cell lysate.

A. Lysate Preparation and Pre-Clearing

-

Prepare cell lysate under non-denaturing conditions as described in the WB protocol (use a lysis buffer without SDS, such as one containing NP-40 or Triton X-100).

-

Pre-clear the lysate to reduce non-specific binding: Add Protein A/G magnetic or agarose beads to the lysate and incubate for 10-60 minutes at 4°C with rotation.

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a fresh tube.

B. Immunoprecipitation

-

Add the anti-EE tag antibody to the pre-cleared lysate.

-

Incubate for 2 hours to overnight at 4°C with gentle rotation to form the antibody-antigen complex.

-

Add pre-washed Protein A/G beads to the lysate-antibody mixture.

-

Incubate for another 1-3 hours at 4°C with gentle rotation to capture the immune complexes.

C. Washing and Elution

-

Pellet the beads (containing the immune complex) and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer or a specified wash buffer to remove non-specifically bound proteins.

-

Elute the protein from the beads. This can be done by:

-

Denaturing Elution: Resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes. The sample is then ready for Western blot analysis.

-

Native Elution: Using a low-pH buffer (e.g., glycine-HCl) or a competitive peptide to elute the complex under non-denaturing conditions for functional assays.

-

Immunofluorescence (IF) Protocol

IF is used to visualize the subcellular localization of the EE-tagged protein.

A. Cell Preparation and Fixation

-

Grow cells on sterile glass coverslips or in chamber slides.

-

Wash the cells briefly with 1X PBS.

-

Fix the cells, typically with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times for 5 minutes each with 1X PBS.

B. Permeabilization and Blocking

-

If the target protein is intracellular, permeabilize the cells with a detergent solution (e.g., 0.1-0.3% Triton X-100 in PBS) for 5-10 minutes.

-

Wash the cells again with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1X PBS with 5% normal goat serum and 1% BSA) for 60 minutes at room temperature.

C. Antibody Incubation and Imaging

-

Dilute the primary anti-EE tag antibody in an antibody dilution buffer.

-

Aspirate the blocking solution and add the diluted primary antibody to the cells.

-

Incubate overnight at 4°C or for 1-3 hours at room temperature.

-

Wash the cells three times for 5 minutes each with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody (protected from light) for 1 hour at room temperature.

-

Wash the cells three times for 5 minutes each with PBS, protecting them from light.

-

(Optional) Counterstain nuclei with DAPI for 5-10 minutes.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the sample using a fluorescence or confocal microscope.

References

The EE Epitope Tag: A Technical Guide to Its Advantages in Research

For researchers, scientists, and drug development professionals, the choice of an epitope tag is a critical decision that impacts the detection, purification, and functional analysis of proteins of interest. Among the plethora of available tags, the EE (Glu-Glu) epitope tag, a short peptide sequence derived from the polyoma virus medium T antigen, offers a unique combination of properties that make it a valuable tool in a wide range of molecular biology applications. This technical guide provides an in-depth overview of the core advantages of the EE tag, supported by experimental protocols and comparative data.

Core Advantages of the EE Epitope Tag

The EE tag's primary sequence is typically EYMPME or EFMPME . Its small size and hydrophilic nature are central to its main advantages over other common epitope tags.

-

Minimal Functional Interference : Due to its short sequence (typically 6 amino acids), the EE tag is unlikely to interfere with the structure, function, or localization of the fusion protein. This is a significant advantage over larger tags like GST (Glutathione S-transferase) or MBP (Maltose-Binding Protein), which can sometimes disrupt protein folding and activity. The tag can be fused to the N-terminus, C-terminus, or even inserted into internal loops of a protein.

-

High Specificity : Well-characterized monoclonal antibodies are available that specifically recognize the EE tag, minimizing cross-reactivity with other cellular proteins. This high specificity is crucial for obtaining clean and reliable results in immunoassays.

-

Versatility in Applications : The EE tag is compatible with a wide array of immunological techniques, including Western blotting, immunoprecipitation (IP), co-immunoprecipitation (co-IP), and immunofluorescence (IF), making it a versatile choice for protein analysis.

-

Mild Elution Conditions : While low pH elution is an option, EE-tagged proteins can also be eluted under gentle conditions using a competitive peptide (the this compound sequence itself). This preserves the native conformation and activity of the protein and its interacting partners, which is particularly important for functional studies and the analysis of protein complexes.

Quantitative Performance Data

Quantifying the performance of an epitope tag system is crucial for experimental design. Key parameters include the binding affinity (dissociation constant, Kd) between the tag and the antibody, and the typical yield and purity achieved during protein purification.

| Parameter | EE Tag | FLAG® Tag | HA Tag | c-Myc Tag |

| Sequence | EYMPME / EFMPME | DYKDDDDK | YPYDVPDYA | EQKLISEEDL |

| Size (Amino Acids) | 6 | 8 | 9 | 10 |

| Binding Affinity (Kd) | Data not available in cited literature | ~0.21 - 0.76 nM (with M2 antibody) | ~8.7 - 25 nM (with various antibodies) | Data not available in cited literature |

| Typical Purification Yield | Data not available in cited literature | High Purity, Moderate Yield | Moderate Purity, Moderate Yield | Lower Yield (low pH elution can be harsh) |

| Common Elution Methods | Low pH (e.g., 0.1 M Glycine pH 2.5-3.0), Competitive Peptide (EYMPME) | Low pH, Competitive Peptide (3xFLAG), Enterokinase Cleavage | Low pH, Competitive Peptide (HA peptide) | Low pH |

Note: The binding affinity and purification yield can vary significantly depending on the specific antibody clone, the properties of the target protein, the expression system, and the experimental conditions.

Applications and Experimental Protocols

The EE tag is a robust tool for a variety of applications. Below are detailed protocols for its use in key experimental techniques.

Western Blotting

Western blotting is used to detect and quantify the expression of an EE-tagged protein in a complex mixture.

Protocol:

-

Sample Preparation : Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration of the lysate.

-

SDS-PAGE : Mix 20-50 µg of total protein with Laemmli sample buffer, boil at 95-100°C for 5 minutes, and load onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with an anti-EE tag primary antibody. The optimal concentration should be determined empirically, but a starting dilution of 1:1000 to 1:5000 is common. Incubation is typically done overnight at 4°C with gentle agitation.

-

Washing : Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG, depending on the primary antibody) for 1 hour at room temperature. A typical dilution is 1:5,000 to 1:20,000.

-

Detection : After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation (IP)

IP is used to isolate an EE-tagged protein and its binding partners from a cell lysate.

Protocol:

-

Lysate Preparation : Prepare a cell lysate under non-denaturing conditions (e.g., using a lysis buffer with 1% NP-40) to preserve protein-protein interactions. Pre-clear the lysate by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.

-

Immunocomplex Formation : Add the anti-EE tag antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture : Add Protein A/G magnetic or agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing : Pellet the beads and wash them 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove unbound proteins.

-

Elution :

-

Denaturing Elution : Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes. This method is suitable for subsequent Western blot analysis but will disrupt protein complexes.

-

Native Elution (Competitive Peptide) : Resuspend the beads in a buffer containing a high concentration (e.g., 100-200 µg/mL) of the EYMPME peptide. Incubate for 30-60 minutes at 4°C with agitation to displace the tagged protein.

-

Native Elution (Low pH) : Resuspend the beads in 0.1 M glycine, pH 2.5-3.0. Incubate for 5-10 minutes, then pellet the beads and transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1 M Tris, pH 8.5).

-

-

Analysis : Analyze the eluted proteins by Western blotting or mass spectrometry.

Immunofluorescence (IF)

IF is used to visualize the subcellular localization of an EE-tagged protein.

Protocol:

-

Cell Culture and Fixation : Grow cells on coverslips. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

-

Permeabilization : If the target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking : Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes.

-

Primary Antibody Incubation : Incubate the cells with the anti-EE tag primary antibody diluted in blocking buffer. A concentration of 1-5 µg/mL is a common starting point. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Washing : Wash the cells three times with PBS.

-

Secondary Antibody Incubation : Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor® 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Mounting and Imaging : After final washes, mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus) and an anti-fade agent. Visualize the protein using a fluorescence microscope.

Case Study: Investigating Signaling Pathways

Epitope tags are instrumental in dissecting complex signaling pathways by enabling the study of protein-protein interactions. For instance, the Mitogen-Activated Protein Kinase (MAPK) pathway, including the RAS-RAF-MEK-ERK cascade, is a central regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in many cancers.

Researchers can use an EE-tagged protein, such as EE-MEK1, to investigate its role in this pathway. By performing a co-immunoprecipitation with an anti-EE tag antibody followed by mass spectrometry, one can identify known and novel interaction partners of MEK1 upon pathway activation (e.g., by EGF stimulation). This allows for the mapping of protein complexes and the elucidation of regulatory mechanisms.

The Obscured Pitfalls of EE Epitope Tagging: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, epitope tagging is an indispensable tool for protein detection, purification, and functional analysis. While a variety of tags are available, each with its own set of advantages, a thorough understanding of their potential drawbacks is critical for experimental design and data interpretation. The EE (Glu-Glu) tag, derived from the polyoma virus medium T antigen, is a short peptide epitope (EYMPME or EFMPME) often chosen for its small size, with the assumption that it is unlikely to interfere with protein function.[1][2] However, a closer examination reveals several disadvantages that can significantly impact experimental outcomes. This technical guide provides an in-depth analysis of the core disadvantages of EE epitope tagging, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions.

I. Core Disadvantages of the this compound Tag

While the small size of the EE tag is often touted as an advantage, it does not render it inert. Researchers may encounter challenges related to purification efficiency, protein integrity, and antibody performance.

A. Low Purification Yields and Harsh Elution Conditions

A significant drawback of the EE tag system is the often-low yield obtained during antibody-based affinity purification.[2][3] This can be a major bottleneck, particularly when large quantities of purified protein are required for downstream applications such as structural studies or high-throughput screening.

The issue of low yield is often compounded by the harsh elution conditions required to dissociate the EE-tagged protein from the antibody-coupled resin. Elution frequently necessitates the use of low pH buffers or incubation at elevated temperatures (e.g., 30°C).[3] Such conditions can lead to irreversible denaturation and loss of biological activity of the target protein, compromising the integrity of the purified sample. Furthermore, the affinity matrix used for EE-tag purification has been reported to have limited reusability, adding to the overall cost and effort of the purification process.

B. Potential for Interference with Protein Function and Structure

Despite its small size, the addition of an EE tag can interfere with the native structure and function of the target protein. The tag, whether fused to the N- or C-terminus, can sterically hinder active sites, disrupt protein-protein interactions, or interfere with proper folding. The location of the tag is a critical consideration, as terminal regions of proteins are often involved in crucial biological functions, including cellular localization and post-translational modifications.

In some instances, the presence of a tag can lead to altered protein localization, directing the fusion protein to incorrect subcellular compartments. This can lead to misleading results in studies aimed at understanding the protein's native function and localization.

C. Antibody-Related Challenges: Affinity and Cross-Reactivity

The performance of any epitope tag system is intrinsically linked to the quality of the corresponding antibody. While antibodies specific to the EE tag are commercially available, their binding affinity and specificity can vary.

A study measuring the binding kinetics of an engineered Fab fragment to an EE-tagged membrane protein reported a dissociation constant (Kd) in the nanomolar range (308 ± 117 nM for MBP-EE). While this indicates a reasonably strong interaction, the affinities of antibodies for other common epitope tags can be significantly higher, falling into the low nanomolar to picomolar range. A lower antibody affinity can contribute to lower yields in immunoprecipitation and affinity purification, as the interaction may not be stable enough to withstand stringent washing steps.

Furthermore, non-specific binding and cross-reactivity of anti-EE-tag antibodies with other cellular proteins can be a concern, leading to the appearance of unexpected bands in Western blots and the co-purification of contaminants. This can complicate data interpretation and necessitate extensive optimization of experimental conditions to minimize background signal.

II. Quantitative Data Summary

To provide a clearer perspective on the performance of the EE tag relative to other common epitope tags, the following table summarizes available quantitative data and qualitative observations from the literature. Direct comparative studies including the EE-tag are limited, highlighting a gap in the comprehensive evaluation of this particular tag.

| Epitope Tag | Amino Acid Sequence | Size (kDa) | Reported Antibody Affinity (Kd) | Common Elution Conditions | Reported Disadvantages |

| EE (Glu-Glu) | EYMPME / EFMPME | ~0.9 | ~308 nM | Low pH, 30°C incubation | Low purification yield, harsh elution may denature protein, limited matrix reusability |

| FLAG | DYKDDDDK | ~1.0 | 1-10 nM | Competitive elution with FLAG peptide, low pH | Low purification capacity, expensive antibody resin |

| HA | YPYDVPDYA | ~1.1 | 0.1-10 nM | Competitive elution with HA peptide, low pH | Cleaved by caspases in apoptotic cells |

| c-Myc | EQKLISEEDL | ~1.2 | 1-10 nM | Low pH | Low pH elution may affect protein function, antibody can be promiscuous |

III. Experimental Protocols and Troubleshooting

To assist researchers in navigating the challenges associated with this compound tagging, this section provides a general protocol for immunoprecipitation, highlighting critical steps and potential troubleshooting strategies.

A. Protocol: Immunoprecipitation of an EE-Tagged Protein

1. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

-

Add the anti-EE-tag antibody to the pre-cleared lysate (the optimal antibody concentration should be determined empirically).

-

Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add equilibrated protein A/G beads to the lysate-antibody mixture.

-

Incubate for another 1-2 hours at 4°C on a rotator.

3. Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer. With each wash, resuspend the beads and then pellet them.

4. Elution:

-

Option A (Denaturing Elution): Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes.

-

Option B (Non-denaturing Elution - Use with caution due to potential for protein denaturation): Elute with a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) for 5-10 minutes at room temperature. Immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.5).

-

Option C (Temperature-based Elution - Use with caution due to potential for protein denaturation): Elute with a neutral buffer and incubate at 30°C for a short period.

5. Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting.

B. Troubleshooting Common Issues

| Problem | Possible Cause | Recommendation |

| Low Yield of Precipitated Protein | - Low expression of the tagged protein.- Inefficient antibody binding.- Harsh washing conditions.- Incomplete elution. | - Confirm protein expression by Western blot of the input lysate.- Increase the amount of antibody or lysate.- Optimize incubation times.- Reduce the stringency of the wash buffer (e.g., lower salt or detergent concentration).- Try a harsher elution method (e.g., boiling in SDS buffer), but be aware of potential protein denaturation. |

| Non-specific Bands in Western Blot | - Antibody cross-reactivity.- Non-specific binding to beads.- Insufficient blocking. | - Increase the stringency of the wash buffer.- Perform a more thorough pre-clearing step.- Titrate the primary antibody to the lowest effective concentration.- Ensure adequate blocking of the membrane during Western blotting. |

| Protein Denaturation/Aggregation | - Harsh elution conditions (low pH or heat). | - Use a milder elution method if possible, though this may further reduce yield.- If harsh elution is necessary, minimize the exposure time and immediately neutralize or cool the sample.- Consider alternative tags (e.g., FLAG, HA) that allow for competitive peptide elution under neutral pH. |

IV. Visualizing Experimental Workflows and Logical Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

A. Standard Immunoprecipitation Workflow

B. Troubleshooting Logic for Low Immunoprecipitation Yield

V. Conclusion

The this compound tag, while small and seemingly innocuous, presents several disadvantages that can impact the success of protein purification and functional studies. Low purification yields, the necessity for harsh elution conditions that can compromise protein integrity, and potential issues with antibody affinity and specificity are all critical factors that researchers must consider. While the EE tag can be a viable option in some experimental contexts, a thorough evaluation of its potential drawbacks is essential. For applications requiring high yields of functional protein, alternative tags such as FLAG or HA, which allow for gentle, competitive elution, may be more suitable. By understanding the limitations of the EE tag and implementing appropriate troubleshooting strategies, researchers can mitigate potential problems and improve the reliability of their experimental results.

References

- 1. Structural and biophysical characterization of an epitope-specific engineered Fab fragment and complexation with membrane proteins: implications for co-crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arp1.com [arp1.com]

An In-depth Technical Guide to Epitope Tags: A Comparative Analysis of the EE Tag and Other Common Epitopes

For Researchers, Scientists, and Drug Development Professionals

Epitope tagging is an indispensable technique in molecular biology, enabling the detection, purification, and functional analysis of proteins. By fusing a short, recognizable peptide sequence—the epitope tag—to a protein of interest, researchers can utilize well-characterized antibodies for a variety of immunoassays, bypassing the need to generate a specific antibody for every protein under investigation. This guide provides a detailed comparison of the lesser-known but effective EE (Glu-Glu) tag against widely used tags such as HA, Myc, and FLAG, offering quantitative insights, detailed protocols, and logical workflows to aid in experimental design.

Introduction to Common Epitope Tags

Epitope tags are typically small, ranging from 6 to 15 amino acids, to minimize interference with the target protein's structure, function, and localization.[1] The choice of tag is critical and depends on the downstream application, the expression system, and the biochemical properties of the protein itself.[1]

-

EE (Glu-Glu) Tag: Derived from a fragment of the polyoma virus medium T antigen, the EE tag is a short peptide sequence used for protein labeling and detection.[2] It is recognized by specific antibodies and can be fused to either the N- or C-terminus of a target protein. Its small size makes it unlikely to interfere with protein function.

-

HA Tag: The Hemagglutinin (HA) tag is a 9-amino-acid peptide derived from the human influenza hemagglutinin (HA) protein. It is widely used for immunoprecipitation (IP), immunofluorescence (IF), and Western blotting.

-

Myc Tag: This 10-amino-acid tag is derived from the human c-Myc proto-oncogene. It is a versatile tag used in Western blotting, IP, and flow cytometry.

-

FLAG® Tag: A synthetic octapeptide (DYKDDDDK), the FLAG tag is known for its high hydrophilicity, which increases the likelihood of it being located on the protein surface and accessible to antibodies. It is also utilized in tandem affinity purification (TAP) systems.

Quantitative and Qualitative Comparison of Epitope Tags

Selecting the optimal epitope tag requires a careful evaluation of its characteristics. The following tables summarize the key properties of the EE tag alongside other common tags.

Table 1: Physical and Biochemical Properties of Common Epitope Tags

| Feature | EE (Glu-Glu) Tag | HA Tag | Myc Tag | FLAG® Tag |

| Amino Acid Sequence | EYMPME or EFMPME | YPYDVPDYA | EQKLISEEDL | DYKDDDDK |

| Size (Amino Acids) | 6 | 9 | 10 | 8 |

| Molecular Weight | ~0.9 kDa | ~1.1 kDa | ~1.2 kDa | ~1.0 kDa |

| Origin | Polyoma virus medium T antigen | Human Influenza Hemagglutinin | Human c-Myc gene product | Synthetic |

| Typical Location | N- or C-terminus | N- or C-terminus | N- or C-terminus | N-, C-terminus, or internal |

| Net Charge (at pH 7.4) | Highly Acidic | -2 | -3 | -3 |

Table 2: Application Suitability and Performance Characteristics

| Feature | EE (Glu-Glu) Tag | HA Tag | Myc Tag | FLAG® Tag |

| Common Applications | WB, IP, IF, IHC, Flow Cytometry | WB, IP, IF, ELISA | WB, IP, IF, Flow Cytometry | WB, IP, IF, Purification |

| Binding Affinity (Kd) | High (pM range reported for some antibodies) | High (nM range) | High (nM range) | High (nM range) |

| Key Advantages | Small size, unlikely to affect protein function. | High specificity, well-characterized. | Versatile across many applications. | Highly hydrophilic, enterokinase cleavage site. |

| Potential Limitations | Less literature compared to other tags. | Cleaved by caspases in apoptotic cells. | Elution for purification requires low pH; can interfere with secretion signals. | Affinity resin can be expensive. |

A quantitative, side-by-side comparison of various tag-antibody pairs in immunofluorescence revealed performance differences. While the EE tag was not included in that specific study, the results categorized other tag-antibody systems as 'good' (high signal at low antibody concentration), 'fair' (high signal only at high concentration), and 'mediocre' (weak signal), underscoring the importance of antibody choice for any given tag.

Experimental Workflows and Logical Diagrams

Visualizing experimental processes and decision-making is crucial for complex research protocols. The following diagrams, rendered in DOT language, illustrate key workflows relevant to the use of epitope tags.

This diagram outlines the standard procedure for immunoprecipitating a protein of interest using an epitope tag-specific antibody.

Caption: A standard workflow for immunoprecipitation (IP) of epitope-tagged proteins.

Choosing the right tag is a critical first step. This diagram provides a logical framework for selecting an appropriate epitope tag based on experimental needs.

Caption: A decision-making guide for selecting an appropriate epitope tag.

This diagram illustrates how an epitope-tagged protein (e.g., Kinase-EE) is used to investigate its role and interactions within a generic kinase cascade.

References

Unveiling the EE Epitope Tag: A Technical Guide to its Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Epitope tagging is an indispensable technique in molecular biology, enabling the detection, purification, and characterization of proteins for which specific antibodies are unavailable. Among the various epitope tags, the Glu-Glu (EE) tag offers a reliable and versatile tool for researchers. This guide provides a comprehensive overview of the EE epitope tag, the principles of its detection, and detailed protocols for its application in various immunoassays.

The this compound Tag: A Molecular Profile

The this compound tag is a short peptide sequence, EYMPME , derived from a fragment of the middle T antigen of the mouse polyomavirus.[1][2][3] This hexa-peptide is recognized by a specific monoclonal antibody, allowing for the sensitive and specific detection of recombinant proteins fused with this tag. The small size of the EE tag is advantageous as it is less likely to interfere with the structure, function, or localization of the protein of interest.[1] It can be fused to either the amino- or carboxy-terminus of a target protein through standard molecular cloning techniques.[1]

The Core Principle: Highly Specific Antibody Recognition

The detection of the this compound tag hinges on the highly specific interaction between the EYMPME peptide sequence and a corresponding monoclonal antibody. This antibody-antigen interaction forms the basis for a variety of immunodetection methods. The principle is analogous to a lock and key mechanism, where the anti-EE tag antibody specifically recognizes and binds to the EE tag with high affinity, thereby identifying the tagged protein of interest within a complex mixture of other cellular components.

Quantitative Data Summary

The performance of an epitope tag system is critically dependent on the properties of the antibody used for its detection. While extensive quantitative data for every commercially available anti-EE tag antibody is proprietary, the following table summarizes typical performance characteristics based on available information.

| Parameter | Typical Value/Range | Application | Notes |

| Antibody Type | Monoclonal (Mouse IgG1) | WB, ELISA, IP, IF, SPR | Monoclonal antibodies offer high specificity and batch-to-batch consistency. |

| Recognized Sequence | EYMPME | All applications | Some clones may also recognize related sequences like EFMPME. |

| Purity | >95% (determined by SDS-PAGE) | All applications | High purity is essential for reducing non-specific binding. |

| Working Concentration (WB) | 1:1000 - 1:5000 dilution | Western Blotting | Optimal dilution should be determined empirically. |

| Working Concentration (IF) | 2 - 5 µg/mL | Immunofluorescence | Concentration may vary depending on cell type and expression level. |

| Working Concentration (ELISA) | Varies by assay format | ELISA | Direct, indirect, or sandwich ELISA formats will have different optimal concentrations. |

Key Experimental Applications and Protocols

The this compound tag is a versatile tool applicable to a wide range of standard immunodetection techniques.

Western Blotting

Western blotting is a fundamental technique used to detect specific proteins in a sample. An EE-tagged protein can be readily identified following separation by SDS-PAGE and transfer to a membrane.

Experimental Workflow for Western Blotting

Detailed Protocol for Western Blotting:

-

Sample Preparation: Lyse cells expressing the EE-tagged protein in a suitable lysis buffer containing protease inhibitors. Determine the total protein concentration of the lysate.

-

SDS-PAGE: Separate 20-30 µg of the protein lysate on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody Incubation: Incubate the membrane with the anti-EE tag monoclonal antibody (typically at a 1:1000 to 1:5000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at the manufacturer's recommended dilution in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 6.

-

Detection: Detect the protein using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.

Immunoprecipitation (IP)

Immunoprecipitation is used to isolate a specific protein (and its binding partners) from a complex mixture. The anti-EE tag antibody can be used to efficiently pull down the EE-tagged protein.

Experimental Workflow for Immunoprecipitation

Detailed Protocol for Immunoprecipitation:

-

Cell Lysis: Lyse cells expressing the EE-tagged protein in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Antibody Incubation: Add the anti-EE tag antibody (typically 1-5 µg) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes, or by using a low-pH elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or other downstream applications.

Immunofluorescence (IF)

Immunofluorescence allows for the visualization of the subcellular localization of a protein of interest. The anti-EE tag antibody can be used to detect the location of the EE-tagged protein within fixed and permeabilized cells.

Experimental Workflow for Immunofluorescence

Detailed Protocol for Immunofluorescence:

-

Cell Culture: Grow cells expressing the EE-tagged protein on coverslips.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1-5% BSA in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the anti-EE tag antibody (typically 2-5 µg/mL in blocking solution) for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) at the manufacturer's recommended dilution in blocking solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium and visualize the cells using a fluorescence microscope.

Logical Relationships in Epitope Tagging

The decision to use an epitope tag and the subsequent experimental workflow follow a logical progression.

References

The E-Tag Epitope: A Technical Guide to Antibody Specificity and Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the E-tag epitope and its corresponding antibodies. The E-tag is a short peptide sequence, GAPVPYPDPLEPR , engineered onto the N- or C-terminus of a recombinant protein to facilitate its detection, purification, and analysis using immunochemical methods.[1][2][3][4][5] This guide summarizes the available data on the specificity of anti-E-tag antibodies, details common experimental protocols, and provides visual workflows to aid in experimental design.

E-Tag and Anti-E-Tag Antibody: An Overview

The E-tag is a 13-amino-acid peptide with a molecular weight of approximately 1.4 kDa. Its primary utility lies in providing a consistent and well-characterized epitope for antibody binding, which is particularly valuable when specific antibodies against a target protein are unavailable or exhibit poor performance. Antibodies against the E-tag are available in both polyclonal and monoclonal forms, raised by immunizing animals with a synthetic E-tag peptide, often conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH).

Principle of E-Tagging and Detection

The core principle of epitope tagging involves the genetic fusion of the tag's coding sequence to the gene of the protein of interest. Following expression, the resulting fusion protein can be specifically recognized by an anti-E-tag antibody in various immunoassays.

References

- 1. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. cusabio.com [cusabio.com]

- 4. Purified Rabbit Anti-E-Tag Antibody *Polyclonal* | AAT Bioquest [aatbio.com]

- 5. sinobiological.com [sinobiological.com]

The EE Epitope Tag: A Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitope tagging is a cornerstone technique in molecular biology, enabling the detection, purification, and functional analysis of proteins for which specific antibodies are not available. By fusing a short, recognizable peptide sequence—the epitope tag—to a protein of interest, researchers can utilize well-characterized anti-tag antibodies for a variety of immunochemical applications. The EE (Glu-Glu) epitope tag, derived from a sequence of the polyoma virus medium T antigen, is one such tool in the molecular biologist's arsenal.[1][2][3] This technical guide provides an in-depth overview of the applications of the EE epitope tag, complete with detailed experimental protocols and comparative data to inform your research decisions.

The EE tag is characterized by the amino acid sequence EYMPME.[4] Its relatively small size is advantageous as it is less likely to interfere with the structure and function of the fusion protein.[2] It can be fused to either the N- or C-terminus of a target protein, providing flexibility in experimental design.

Core Applications of the this compound Tag

The this compound tag is a versatile tool applicable to a range of standard molecular biology techniques:

-

Western Blotting: For the detection and quantification of the tagged protein in complex mixtures like cell lysates.

-

Immunoprecipitation (IP): To isolate the EE-tagged protein from a sample, which can be a standalone application or a preliminary step for further analysis.

-

Co-Immunoprecipitation (Co-IP): To identify proteins that interact with the EE-tagged protein of interest.

-

Immunofluorescence (IF) / Immunocytochemistry (ICC): For visualizing the subcellular localization of the tagged protein within fixed cells.

-

Flow Cytometry: To identify and quantify cells expressing the EE-tagged protein on their surface.

-

Chromatin Immunoprecipitation (ChIP): To study the interaction of the EE-tagged protein with DNA.

Quantitative Data and Comparative Analysis

While the EE tag is functional in a variety of applications, it is important to consider its performance in relation to other commonly used epitope tags. Quantitative data for the EE tag, such as antibody binding affinities (Kd), are not as extensively documented as for more popular tags like FLAG and HA. However, comparative studies provide valuable qualitative insights.

One study comparing various epitope tags for immunofluorescence described the signal generated by an anti-EE antibody as "mediocre" compared to "good" tags that produced strong signals at low antibody concentrations. Another study noted that the use of the EE tag in the central nervous system was hindered by low sensitivity and specificity. This suggests that while the EE tag is a viable option, it may not be the most sensitive choice for all applications, particularly when detecting low-abundance proteins.

For a broader perspective, the following table summarizes key characteristics of several common epitope tags, including the available data for the EE tag.

| Epitope Tag | Sequence | Size (Amino Acids) | Antibody Binding Affinity (Kd) | Key Features & Considerations |

| EE (Glu-Glu) | EYMPME | 6 | Not widely reported; qualitative assessments suggest moderate to low affinity. | Small size, less likely to interfere with protein function. May have lower sensitivity compared to other tags. |

| FLAG | DYKDDDDK | 8 | ~0.21 nM (for 3xFLAG with M2 antibody) - 0.76 nM | Highly specific, hydrophilic, and contains an enterokinase cleavage site for tag removal. Calcium-dependent binding for some antibodies allows for mild elution. |

| HA | YPYDVPDYA | 9 | Low nM range | Derived from human influenza hemagglutinin; highly immunogenic and well-characterized antibodies are available. |

| c-Myc | EQKLISEEDL | 10 | Not consistently reported | Widely used for various immunoassays. Can be used in tandem to increase detection signal. |

| V5 | GKPIPNPLLGLDST | 14 | Not consistently reported | Derived from the P and V proteins of the simian virus 5. |

| 6xHis | HHHHHH | 6 | Micromolar range for Ni-NTA | Primarily used for affinity purification via immobilized metal affinity chromatography (IMAC). Can also be detected by specific antibodies. |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the this compound tag. These are general protocols and should be optimized for your specific protein of interest and experimental system.

Western Blotting of EE-Tagged Proteins

This protocol outlines the detection of an EE-tagged protein from a cell lysate.

a. Sample Preparation:

-

Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford).

-

Mix 20-30 µg of total protein with an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

b. SDS-PAGE and Transfer:

-

Load the boiled samples onto an SDS-polyacrylamide gel of an appropriate percentage for your protein's molecular weight.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

c. Immunodetection:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Incubate the membrane with a primary anti-EE tag antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined experimentally.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Immunoprecipitation (IP) of EE-Tagged Proteins

This protocol describes the isolation of an EE-tagged protein from a cell lysate.

a. Cell Lysate Preparation:

-

Prepare a non-denaturing cell lysate (e.g., using a lysis buffer with 1% Triton X-100 or NP-40) containing protease inhibitors.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

b. Immunoprecipitation:

-

Add the anti-EE tag antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic or agarose beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads three to five times with ice-cold lysis buffer.

-